3-(3-Bromophenoxy)oxane
Overview
Description
3-(3-Bromophenoxy)oxane is an organic compound with the molecular formula C11H13BrO2. It is a brominated ether derivative of oxane, characterized by a bromophenoxy group attached to the oxane ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)oxane typically involves the reaction of 3-bromophenol with oxirane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol attacks the oxirane ring, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxy)oxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenoxyoxane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyoxane derivatives.
Oxidation: Phenolic compounds.
Reduction: Phenoxyoxane.
Scientific Research Applications
3-(3-Bromophenoxy)oxane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential therapeutic properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydropyran: Similar structure with a different position of the bromine atom.
3-Phenoxyoxane: Lacks the bromine atom, leading to different reactivity.
4-Bromophenoxyoxane: Bromine atom positioned differently on the phenoxy group.
Uniqueness
3-(3-Bromophenoxy)oxane is unique due to the specific positioning of the bromine atom on the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
3-(3-bromophenoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPPMSSSKRCJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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